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Compound of Interest

Compound Name: 3,5-Diphenyl-4H-1,2,4-triazole

Cat. No.: B1584550

An In-Depth Technical Guide to 3,5-Diphenyl-1H-1,2,4-triazole: Molecular Structure, Properties,
and Synthesis

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocyclic motif containing three nitrogen atoms
and two carbon atoms. This scaffold is considered a "privileged structure” in medicinal
chemistry due to its unique physicochemical properties. Its nitrogen atoms can act as both
hydrogen bond donors and acceptors, and the aromatic nature of the ring allows for mt-stacking
interactions, making it a versatile pharmacophore for engaging with a wide array of biological
targets.[1][2] Consequently, 1,2,4-triazole derivatives have been successfully developed into
drugs with a vast range of therapeutic applications, including antifungal (e.g., Fluconazole),
antiviral, anticancer, and anti-inflammatory agents.[3][4][5]

Among the numerous derivatives, 3,5-Diphenyl-1H-1,2,4-triazole stands out as a fundamental
and extensively studied compound. Its symmetric diaryl substitution provides a robust and
lipophilic framework that serves as a critical starting point for the synthesis of more complex,
biologically active molecules. Understanding its core structure, properties, and synthesis is
essential for researchers aiming to leverage the 1,2,4-triazole scaffold in drug discovery and
materials science.

Molecular Structure and Physicochemical
Properties

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1584550?utm_src=pdf-interest
https://www.benchchem.com/product/b7778462
https://ijprajournal.com/issue_dcp/A%20Comprehensive%20review%20on%201,%202,4%20Triazole.pdf
https://www.researchgate.net/publication/338726540_Exploring_recent_developments_on_124-triazole_Synthesis_and_biological_applications
https://en.wikipedia.org/wiki/1,2,4-Triazole
https://pmc.ncbi.nlm.nih.gov/articles/PMC11411613/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

The fundamental identity of a chemical compound lies in its structure and inherent properties.
For 3,5-Diphenyl-1H-1,2,4-triazole, these characteristics define its reactivity, biological
interactions, and analytical profile.

Chemical Formula and Molecular Weight

The molecular formula for 3,5-Diphenyl-1H-1,2,4-triazole is C14aH11Ns.[6][7] This composition
corresponds to a molecular weight of approximately 221.26 g/mol .[6][8]

Elucidation of the Molecular Structure

The structure consists of a central 1,2,4-triazole ring with phenyl groups attached to the carbon
atoms at positions 3 and 5. The "1H" designation in the IUPAC name, 3,5-diphenyl-1H-1,2,4-
triazole, indicates that a hydrogen atom is attached to the nitrogen at position 1.[6]

An important structural feature of 1,2,4-triazoles is the existence of tautomers—isomers that
differ in the position of a proton. 3,5-Diphenyl-1,2,4-triazole can exist in two primary tautomeric
forms: the 1H and the 4H forms. Studies have indicated that for many 1,2,4-triazoles, the 1H
tautomer is generally more stable.[2][9]

Caption: Tautomeric forms of 3,5-Diphenyl-1,2,4-triazole.

Key Physicochemical Data

The following table summarizes essential physicochemical data for 3,5-Diphenyl-1H-1,2,4-
triazole. This information is critical for experimental design, including solvent selection for
synthesis, purification, and formulation.
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Property Value Source(s)

IUPAC Name 3,5-diphenyl-1H-1,2 4-triazole PubChem][6]

CAS Number 2039-06-7 PubChem|[6]
Molecular Formula C14H11Ns PubChem][6][8]
Molecular Weight 221.26 g/mol PubChem][6][8]
Appearance White to off-white solid/crystals  Various Supplier Data
Melting Point 192-193 °C Literature Data

Crystallography and Solid-State Structure

X-ray crystallography provides definitive proof of molecular structure and insights into the
packing of molecules in the solid state. The crystal structure of 3,5-Diphenyl-1H-1,2,4-triazole
has been determined and is available in the Cambridge Structural Database (CSD).[6] This
data reveals the precise bond lengths, bond angles, and planarity of the triazole and phenyl
rings. Such information is invaluable for computational modeling and understanding
intermolecular interactions, which are key to predicting physical properties and designing new
materials or drug candidates.

Synthesis and Mechanistic Pathways

The synthesis of 3,5-Diphenyl-1H-1,2,4-triazole is a well-established process in organic
chemistry. The choice of synthetic route often depends on factors like starting material
availability, desired yield and purity, and scalability.

The Pellizzari Reaction: A Classic Approach

The most common and historically significant method for synthesizing 3,5-disubstituted-1,2,4-
triazoles is the Pellizzari reaction.[2][10] This method involves the condensation of an amide
with an acyl hydrazide. For 3,5-Diphenyl-1,2,4-triazole, the reaction is conducted between
benzamide and benzoyl hydrazide, typically at elevated temperatures.[2]

Mechanism Insight: The reaction proceeds via an initial condensation to form a diacylhydrazine
intermediate, which then undergoes intramolecular cyclization and dehydration to form the
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stable aromatic 1,2,4-triazole ring. This thermal cyclization is the key step, driven by the
formation of the highly stable heterocyclic system.

Caption: Workflow for the Pellizzari synthesis of 3,5-Diphenyl-1H-1,2,4-triazole.

Experimental Protocol: Pellizzari Synthesis

o Trustworthiness: This protocol is a generalized procedure based on established literature.
Researchers must perform their own risk assessment and optimization based on their
laboratory conditions.

o Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a
stirring mechanism, combine equimolar amounts of benzamide and benzoyl hydrazide.

o Heating: Heat the mixture under stirring. The reaction is typically conducted neat (without
solvent) or in a high-boiling solvent at temperatures ranging from 180°C to 220°C. The
reaction progress can be monitored by Thin Layer Chromatography (TLC).

o Reaction Completion: Maintain the temperature for several hours until the starting materials
are consumed. Ammonia and water are evolved as byproducts.

« |solation: Allow the reaction mixture to cool to room temperature. The crude product often
solidifies upon cooling.

« Purification: The crude solid is purified by recrystallization from a suitable solvent, such as
ethanol or an ethanol/water mixture, to yield pure 3,5-Diphenyl-1H-1,2 4-triazole as
crystalline needles.[11]

Alternative Synthetic Strategies

While the Pellizzari reaction is robust, other methods have been developed. The Einhorn-
Brunner reaction, which involves the condensation of a hydrazine with a diacylamine, is
another classic route.[2][12] More modern approaches include copper-catalyzed one-pot
reactions from amides and nitriles, which offer advantages in terms of milder reaction
conditions and potentially higher yields.[13] The choice of method is a strategic one: the
Pellizzari reaction is simple and uses readily available starting materials, making it suitable for
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many labs, while catalytic methods may be preferred for constructing libraries of derivatives
with sensitive functional groups.

Spectroscopic and Analytical Characterization

Unambiguous characterization of the synthesized molecule is paramount for scientific integrity.
A combination of spectroscopic techniques is employed to confirm the identity and purity of 3,5-
Diphenyl-1H-1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic
protons of the two phenyl rings will appear as multiplets in the range of & 7.4-8.2 ppm. The
N-H proton of the triazole ring will appear as a broad singlet at a downfield chemical shift
(often >10 ppm), and its position can be concentration-dependent.[14]

e 13C NMR: The carbon NMR spectrum will show distinct signals for the triazole ring carbons
and the phenyl ring carbons. The carbons of the triazole ring (C3 and C5) are expected to
resonate at approximately & 153-154 ppm. The various carbons of the phenyl groups will
appear in the typical aromatic region of d 126-135 ppm.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of 3,5-Diphenyl-1H-
1,2,4-triazole will exhibit characteristic absorption bands:

e N-H Stretch: A broad band around 3200-3400 cm~! corresponding to the N-H group of the
triazole ring.

e C-H Aromatic Stretch: Sharp peaks just above 3000 cm~1.

e C=N and C=C Stretches: Strong absorptions in the 1500-1600 cm~1* region, characteristic of
the aromatic triazole and phenyl rings.[14][15]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 3,5-Diphenyl-1H-1,2,4-
triazole, the electron impact (El) or electrospray ionization (ESI) mass spectrum will show a
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prominent molecular ion peak [M]* or [M+H]* at m/z 221 or 222, respectively, confirming the
molecular formula C14H11Ns.[14]

Data Summary

Technique Expected Observation Rationale
'H NMR Multiplets (& 7.4-8.2 ppm); Aromatic (Ph) and triazole N-H

Broad singlet (>10 ppm) protons

Signals at ~6 153 ppm and & Triazole (C3/C5) and aromatic
13C NMR

126-135 ppm (Ph) carbons

~3300 (broad), >3000, ~1500- N-H, Aromatic C-H, C=N/C=C
IR (cm™1)

1600 stretches

Corresponds to the molecular

MS (m/z) 221 [M]* or 222 [M+H]*

weight

Applications in Research and Drug Development

The 3,5-diphenyl-1,2,4-triazole core is more than just a stable molecule; it is a foundational
building block in the development of novel therapeutic agents.

Role as a Pharmacophore and Synthetic Intermediate

The diaryl-1,2,4-triazole structure is a key feature in many compounds designed as inhibitors
for various biological targets, including kinases and tubulin.[5] Researchers often use 3,5-
Diphenyl-1H-1,2,4-triazole as a starting point, modifying the phenyl rings with various electron-
donating or electron-withdrawing groups to create a library of analogues.[5][14] This systematic
modification allows for the exploration of Structure-Activity Relationships (SAR), which is
fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic
properties. The triazole core provides a rigid, well-defined orientation for the two phenyl rings,
which is crucial for specific binding to target proteins.

Conclusion: A Senior Application Scientist's
Perspective
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3,5-Diphenyl-1H-1,2,4-triazole is a cornerstone molecule for scientists working with heterocyclic
chemistry. Its synthesis is straightforward and illustrative of fundamental organic reaction
mechanisms, making it an excellent model compound. From a drug development perspective,
its structural rigidity and capacity for diverse functionalization make it an invaluable scaffold.
The wealth of available spectroscopic and structural data provides a solid, self-validating
foundation upon which novel and complex molecular architectures can be built. The continued
exploration of derivatives stemming from this core promises to yield new therapeutic agents
and advanced materials, reinforcing the enduring importance of the 1,2,4-triazole motif in
modern chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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